molecular formula C15H22N2S B2878285 2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile CAS No. 40106-17-0

2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile

Cat. No.: B2878285
CAS No.: 40106-17-0
M. Wt: 262.42
InChI Key: NJKJOVJKMPBQIL-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile is a fused bicyclic compound comprising a fully saturated cyclododecane ring fused to a thiophene heterocycle. The molecule features an amino (-NH₂) group at position 2 and a cyano (-CN) group at position 3 (Figure 1). This structure confers unique physicochemical properties, including low aqueous solubility (0.0773 mg/mL) and moderate lipophilicity (Log S: -4.61) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c16-11-13-12-9-7-5-3-1-2-4-6-8-10-14(12)18-15(13)17/h1-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKJOVJKMPBQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile is a member of the thiophene family and has garnered attention for its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C15H22N2S
  • Molar Mass : 262.413 g/mol
  • CAS Number : [Not provided in search results]

Structural Characteristics

The structure of the compound features a cyclododecathiophene core with an amino and a carbonitrile functional group. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets. Notably:

  • Adenosine Receptors : Studies have shown that related compounds can act as allosteric enhancers of adenosine A(1) receptors, which are involved in numerous physiological processes including neurotransmission and cardioprotection .

Pharmacological Studies

  • Adenosine A(1) Receptor Modulation : A study highlighted the synthesis and characterization of radiolabeled variants of related compounds that bind specifically to the A(1) receptor. These compounds demonstrated enhanced binding affinity and specificity for the receptor compared to other known ligands .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on cancer cell lines indicated that derivatives of this compound exhibit selective cytotoxic effects. The mechanism appears to involve apoptosis induction in specific cancer types .

Study 1: Radiolabeled Compound Characterization

A study focused on the development of a radiolabeled version of a structurally similar compound to investigate its binding properties at the A(1) receptor. The findings confirmed that these compounds can serve as useful tools in understanding receptor dynamics and drug design .

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile showed significant anticancer activity against various human cancer cell lines. The study concluded that these compounds could be potential candidates for further development in cancer therapy .

Summary of Biological Activities

Activity TypeDescriptionReference
Adenosine A(1) Modulation Enhances binding affinity at A(1) receptors
Cytotoxicity Induces apoptosis in cancer cell lines
Radiolabeling Studies Characterization for receptor binding studies

Pharmacokinetic Properties (Hypothetical)

PropertyValue
SolubilityModerate
BioavailabilityTBD
Half-lifeTBD

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound is compared to three classes of analogues:

  • Tetrahydrobenzo[b]thiophene derivatives (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 6CN).
  • Cycloalkyl[b]thiophenes with varying ring sizes (e.g., cyclohexyl, cycloheptyl, cyclooctyl derivatives).
  • Other substituted 2-aminothiophene-3-carbonitriles.
Table 1: Key Structural and Solubility Comparisons
Compound Name Molecular Formula Ring Size/Saturation Solubility (mg/mL) Key Applications
2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile C₁₅H₂₀N₂S Cyclododecane (12-membered, decahydro) 0.0773 Under investigation
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) C₉H₁₀N₂S Cyclohexane (6-membered, tetrahydro) 0.00467 (moderately soluble) Antiproliferative agent
2-Amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile C₁₁H₁₄N₂S Cyclohexane with ethyl substituent 0.315 Antifungal
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile C₁₃H₁₆N₂S Cyclooctane (8-membered, hexahydro) N/A Not reported

Key Observations :

  • Larger ring systems (e.g., cyclododecane) exhibit lower solubility due to increased hydrophobicity .
  • Substituents like ethyl groups enhance solubility and bioactivity in smaller cyclohexane derivatives .

Pharmacological Activities

Antiproliferative Activity
  • 6CN (Cyclohexane Derivative) : Demonstrates potent antiproliferative activity against human cervical (IC₅₀: 12 µM) and pancreatic cancer cells via cytostatic mechanisms . Its efficacy is enhanced by cyclodextrin complexation to improve bioavailability .
  • Cyclododeca[b]thiophene: No direct data available, but cycloheptyl[b]thiophene analogues (e.g., 2-[(1H-indol-2-yl-methylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) show >97% inhibition of HT29, NCI H-292, and HEP cancer cell lines .
Antifungal Activity
  • Cyclohexyl[b]thiophenes : Exhibit strong activity against Candida krusei and Cryptococcus neoformans (MIC: 4–8 µg/mL) .
Antinociceptive Activity
  • 6CN Derivatives: Schiff base derivatives (e.g., 2-((3-hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) show low toxicity (Class V) and significant antinociceptive effects in murine models .

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